molecular formula C15H15N3S B7734889 1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea

1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea

Cat. No.: B7734889
M. Wt: 269.4 g/mol
InChI Key: YVYAZVSQVBHQMD-BOPFTXTBSA-N
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Description

1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea is an organic compound characterized by its unique structure, which includes a naphthalene ring, a thiourea moiety, and a prop-2-enyl group

Preparation Methods

The synthesis of 1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea typically involves the condensation of naphthalen-1-ylmethylideneamine with prop-2-enylthiourea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

    Cyclization: Under certain conditions, the compound can undergo cyclization to form heterocyclic structures.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain cancers.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea can be compared with other similar compounds, such as:

    Naphthalen-1-ylmethylideneamino derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical reactivity.

    Thiourea derivatives: Compounds with a thiourea moiety often have comparable biological activities and chemical properties.

    Prop-2-enyl derivatives: These compounds contain the prop-2-enyl group and may undergo similar types of chemical reactions.

Properties

IUPAC Name

1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-2-10-16-15(19)18-17-11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2,(H2,16,18,19)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYAZVSQVBHQMD-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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